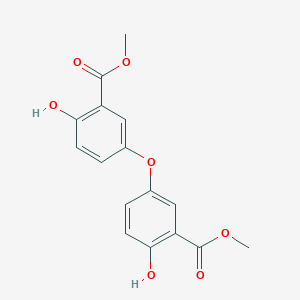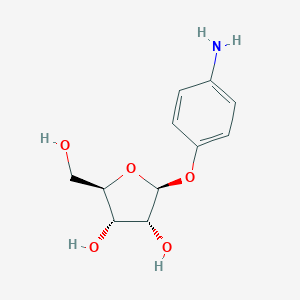
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as 4-APAO and is synthesized using a specific method that involves several steps. In
Mecanismo De Acción
The mechanism of action of (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol involves its binding to specific receptors in the brain. This binding can activate or inhibit the function of these receptors, which can lead to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of certain neurotransmitters in the brain, which can affect mood, behavior, and cognition. It has also been found to have anti-inflammatory and antioxidant properties, which can be beneficial in certain disease conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol in lab experiments has several advantages and limitations. One advantage is its high affinity for certain receptors, which makes it a valuable tool for studying the function of these receptors. Another advantage is its ability to modulate the activity of certain neurotransmitters, which can be useful in studying various disease conditions. However, one limitation is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol. One direction is to further explore its potential applications in studying the function of certain receptors in the brain. Another direction is to investigate its potential therapeutic applications in various disease conditions, such as inflammation, oxidative stress, and neurodegenerative disorders. Additionally, further research is needed to determine the safety and toxicity of this compound in various experimental settings.
Métodos De Síntesis
The synthesis of (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol involves several steps that require specific reagents and conditions. The first step involves the protection of the hydroxyl groups on the oxolane ring using a protecting group such as acetyl or benzoyl. The second step involves the reaction of the protected oxolane ring with 4-aminophenol to form the desired compound. The protecting groups are then removed using specific conditions to obtain the final product.
Aplicaciones Científicas De Investigación
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol has been extensively studied for its potential applications in scientific research. This compound has been found to have a high affinity for certain receptors in the brain, which makes it a valuable tool for studying the function of these receptors. It has also been used as a substrate for enzymes that are involved in the metabolism of certain drugs.
Propiedades
Número CAS |
148504-11-4 |
|---|---|
Nombre del producto |
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol |
Fórmula molecular |
C11H15NO5 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15NO5/c12-6-1-3-7(4-2-6)16-11-10(15)9(14)8(5-13)17-11/h1-4,8-11,13-15H,5,12H2/t8-,9-,10-,11-/m1/s1 |
Clave InChI |
SLLMCDDTDIJDCF-GWOFURMSSA-N |
SMILES isomérico |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=CC(=CC=C1N)OC2C(C(C(O2)CO)O)O |
SMILES canónico |
C1=CC(=CC=C1N)OC2C(C(C(O2)CO)O)O |
Sinónimos |
.beta.-D-Ribofuranoside, 4-aminophenyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



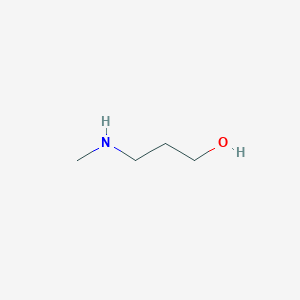
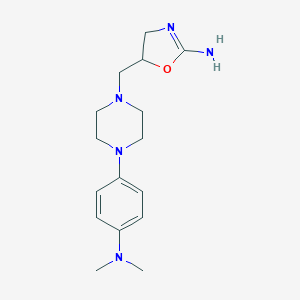
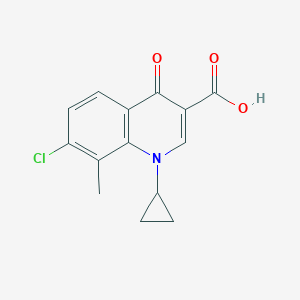
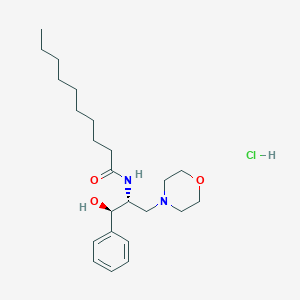
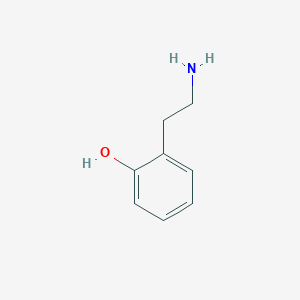
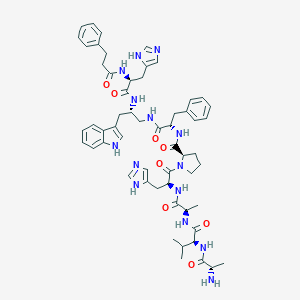
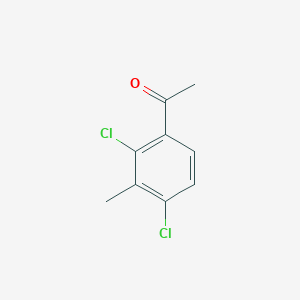
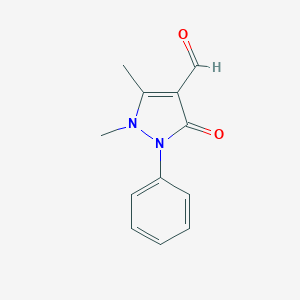
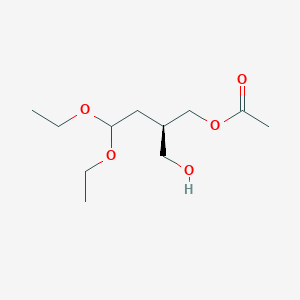
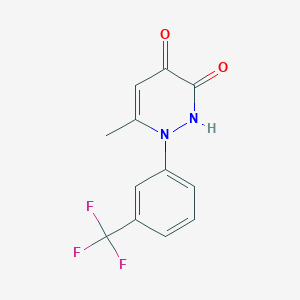


![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
